molecular formula C13H15NO2 B1610297 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid CAS No. 186376-32-9

3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid

Cat. No. B1610297
CAS RN: 186376-32-9
M. Wt: 217.26 g/mol
InChI Key: YGNSZJXUFXZCPP-UHFFFAOYSA-N
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Description

“3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid” is a chemical compound with the CAS Number: 174456-80-5 . It has a molecular weight of 217.27 and is typically stored in a dry room at normal temperature . It is a solid substance .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes has been achieved through various methods. One such method involves the use of rhodium-catalyzed cyclopropanation . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .


Molecular Structure Analysis

The linear formula of “this compound” is C13H15NO2 . The InChI Code is 1S/C13H15NO2 .


Chemical Reactions Analysis

The key step in the synthesis of 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dry room at normal temperature . The compound has a molecular weight of 217.27 and its linear formula is C13H15NO2 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of “3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid”, has shown diverse biological activities and has great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSZJXUFXZCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450482
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186376-32-9
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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